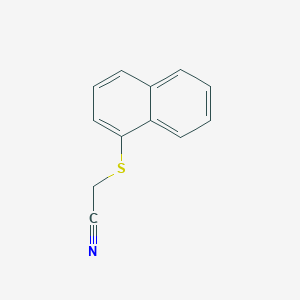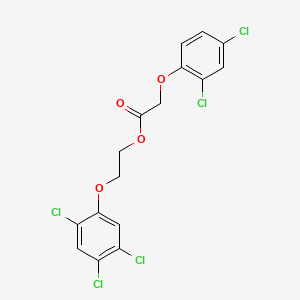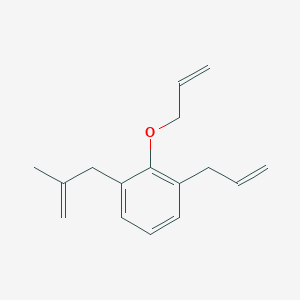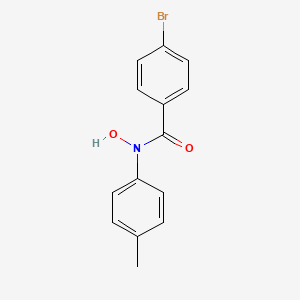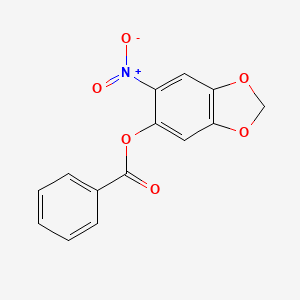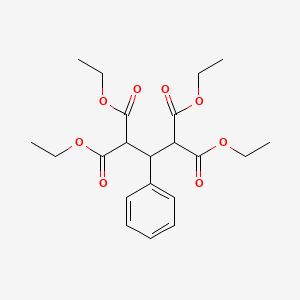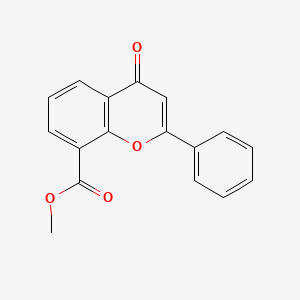
Lithium;mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;mercury is a compound that combines lithium, an alkali metal, with mercury, a transition metal. This compound is of interest due to its unique chemical properties and potential applications in various fields. Lithium is known for its high reactivity and use in batteries, while mercury is known for its ability to form amalgams with other metals. The combination of these two elements results in a compound with distinct characteristics that can be leveraged in scientific research and industrial applications.
Métodos De Preparación
The preparation of lithium;mercury compounds typically involves the reaction of lithium with mercury salts. One common method is the direct reaction of lithium metal with mercury(II) chloride in an inert atmosphere to prevent oxidation. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or diethyl ether, which helps to stabilize the resulting organometallic compound. The reaction can be represented as follows:
2Li+HgCl2→Li2Hg+2Cl−
Industrial production methods for this compound compounds are less common due to the toxicity of mercury and the specialized conditions required for the reactions. small-scale laboratory synthesis is feasible and often employed for research purposes.
Análisis De Reacciones Químicas
Lithium;mercury compounds undergo various types of chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form lithium oxide and mercury oxide. This reaction typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions involving this compound compounds can lead to the formation of elemental mercury and lithium hydride. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: this compound compounds can undergo substitution reactions where the mercury atom is replaced by another metal. This can be achieved using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions, and solvents like THF or diethyl ether to stabilize the reactive intermediates. Major products formed from these reactions include lithium oxide, mercury oxide, elemental mercury, and lithium hydride.
Aplicaciones Científicas De Investigación
Lithium;mercury compounds have several scientific research applications, including:
Chemistry: In organic synthesis, this compound compounds are used as intermediates in the formation of carbon-carbon bonds. They are also employed in the study of organometallic chemistry and reaction mechanisms.
Biology: Research into the biological effects of this compound compounds is limited due to the toxicity of mercury. studies on the interaction of these compounds with biological molecules can provide insights into their potential therapeutic applications.
Medicine: While mercury compounds are generally avoided in medicine due to their toxicity, lithium compounds are used in the treatment of bipolar disorder. Research into the combined effects of lithium and mercury could lead to new therapeutic approaches, although this is still a largely unexplored area.
Industry: this compound compounds are used in the development of new materials with unique properties, such as high electrical conductivity and catalytic activity
Mecanismo De Acción
The mechanism of action of lithium;mercury compounds involves the interaction of lithium and mercury atoms with various molecular targets. Lithium ions can modulate the activity of enzymes and ion channels, while mercury atoms can form strong bonds with sulfur-containing amino acids in proteins. This dual action can lead to complex biochemical effects, including the inhibition of enzyme activity and disruption of cellular signaling pathways.
Molecular targets and pathways involved in the action of this compound compounds include:
Glycogen synthase kinase-3 (GSK-3): Lithium is known to inhibit GSK-3, a key enzyme involved in various cellular processes. This inhibition can affect cell proliferation, differentiation, and apoptosis.
Ion channels: Lithium ions can modulate the activity of ion channels, affecting the flow of ions across cell membranes and influencing cellular excitability.
Protein thiols: Mercury atoms can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of protein function.
Comparación Con Compuestos Similares
Lithium;mercury compounds can be compared with other organometallic compounds, such as organolithium and organomercury compounds.
Organolithium compounds: These compounds, such as butyllithium, are highly reactive and commonly used in organic synthesis. They are known for their strong nucleophilicity and ability to form carbon-carbon bonds.
Organomercury compounds: These compounds, such as methylmercury and ethylmercury, are known for their toxicity and use in industrial applications. They can form stable bonds with carbon and are used in the synthesis of various organic compounds.
The uniqueness of this compound compounds lies in their combination of the reactivity of lithium with the stability of mercury. This results in compounds with distinct chemical properties that can be leveraged in various scientific and industrial applications.
Similar Compounds
- Butyllithium
- Methylmercury
- Ethylmercury
- Phenylmercury
These compounds share some similarities with this compound compounds but also have distinct properties and applications.
Propiedades
Número CAS |
12372-31-5 |
|---|---|
Fórmula molecular |
HgLi |
Peso molecular |
207.6 g/mol |
Nombre IUPAC |
lithium;mercury |
InChI |
InChI=1S/Hg.Li |
Clave InChI |
BOEOGTSNJBLPHD-UHFFFAOYSA-N |
SMILES canónico |
[Li].[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


